Dihydrocapsiate

Catalog No.
S635315
CAS No.
205687-03-2
M.F
C18H28O4
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrocapsiate

CAS Number

205687-03-2

Product Name

Dihydrocapsiate

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3

InChI Key

RBCYRZPENADQGZ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Synonyms

capsiate, dihydrocapsiate, nonanoic acid, 8-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester

Canonical SMILES

CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
  • Increase thermogenesis: Thermogenesis refers to the body's process of burning calories to generate heat. Studies suggest DHC may increase resting metabolic rate (RMR) by a small amount, leading to the burning of more calories at rest . This effect appears to be more pronounced with longer-term (28-day) DHC supplementation compared to the immediate response.
  • Enhance post-prandial energy expenditure: DHC may increase the body's energy expenditure following a meal, potentially contributing to improved weight management. Research indicates DHC supplementation increased post-prandial energy expenditure (PPEE) in individuals following a high-protein very low-calorie diet . This suggests DHC might help with burning more calories after eating.

Other Potential Applications:

Beyond weight management, DHC is being explored for its potential role in other areas, including:

  • Pain management: DHC may activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a role in pain perception. Studies suggest DHC might offer pain-relieving properties similar to capsaicin, but without the associated burning sensation .
  • Antioxidant activity: DHC may exhibit antioxidant properties, potentially offering benefits for cell health and protection against oxidative stress .

Dihydrocapsiate is a naturally occurring compound classified as a capsinoid, structurally related to capsaicin, the active component responsible for the heat in chili peppers. Unlike capsaicin, dihydrocapsiate is non-pungent and is found in the non-pungent variety of chili pepper known as CH-19 Sweet. Its chemical formula is C18H28O4C_{18}H_{28}O_{4}, and it has a molecular weight of approximately 308.41 g/mol. The compound exhibits thermogenic properties, making it of interest for metabolic studies and potential applications in weight management and energy expenditure enhancement .

Typical of esters, including hydrolysis and transesterification. The primary synthetic pathway involves the esterification reaction between vanillyl alcohol and 8-methylnonanoic acid, often catalyzed by lipases or other enzymes. This reaction typically occurs under reduced pressure to facilitate product formation and minimize side reactions .

Dihydrocapsiate has been shown to stimulate thermogenesis without causing gastrointestinal discomfort, a common side effect associated with capsaicin. Research indicates that it activates the transient receptor potential vanilloid 1 (TRPV1) receptors, leading to increased sympathetic nervous system activity and enhanced energy expenditure. Clinical trials have demonstrated that dihydrocapsiate supplementation can result in a modest increase in resting metabolic rate, approximately 50 kcal/day over a month .

The synthesis of dihydrocapsiate can be achieved through several methods:

  • Enzymatic Synthesis: This method utilizes lipases for the chemoselective esterification of vanillyl alcohol with 8-methylnonanoic acid, resulting in high yields and purity .
  • Lignocellulosic Platform Chemicals: Recent studies have explored synthesizing dihydrocapsiate from renewable lignocellulosic materials, enhancing sustainability in its production .
  • Grignard Reaction: Another approach involves using isobutyl bromide and 6-bromohexanoic acid ethyl ester through Grignard coupling reactions, although this method is less common for dihydrocapsiate specifically .

Dihydrocapsiate has several potential applications:

  • Weight Management: Due to its thermogenic effects, it may be used as an ingredient in weight loss supplements.
  • Food Industry: As a non-pungent flavoring agent, it can enhance food products without the heat associated with traditional chili extracts.
  • Metabolic Health: Ongoing research suggests its role in improving metabolic rates could be beneficial for conditions such as obesity and metabolic syndrome .

Dihydrocapsiate shares structural similarities with several other compounds within the capsinoid family. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityPungencyThermogenic EffectSource
CapsaicinHighYesStrongHot chili peppers
CapsiateModerateYesModerateChili peppers
NordihydrocapsiateHighYesModerateChili peppers
DihydrocapsaicinHighYesStrongHot chili peppers

Dihydrocapsiate stands out due to its non-pungent nature while retaining thermogenic properties akin to those of capsaicin and other capsinoids. This makes it particularly appealing for applications where heat sensation is undesirable but metabolic enhancement is desired .

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.19875937 g/mol

Monoisotopic Mass

308.19875937 g/mol

Heavy Atom Count

22

UNII

W2F7769AEU

Other CAS

205687-03-2

Wikipedia

Dihydrocapsiate

Dates

Modify: 2023-08-15

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